This compound is synthesized from the reaction of specific isocyanates with amines, which is a common method in organic synthesis for creating urea derivatives. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and biological activity, making such compounds attractive for pharmaceutical applications .
The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
The molecular structure of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can be described as follows:
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions typical of urea derivatives:
The mechanism of action for compounds like 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea often involves interaction with specific biological targets:
Biological assays have shown that modifications in the molecular structure can significantly alter potency against specific targets, emphasizing the importance of both the methoxy and trifluoromethyl groups in enhancing biological activity .
The physical and chemical properties of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea include:
Characterization through NMR shows distinct peaks corresponding to hydrogen atoms in different environments due to the presence of methoxy and aromatic groups. IR spectroscopy typically reveals characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-F stretching (around 1300 cm⁻¹) .
The scientific applications of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea are diverse:
The evolution of urea-based pharmacophores represents a cornerstone in rational drug design, with diarylamine and arylurea scaffolds demonstrating unparalleled versatility in targeting diverse biological pathways. Sorafenib, a pioneering diarylurea kinase inhibitor approved for renal cell carcinoma in 2005, established the clinical validity of this chemotype by simultaneously targeting Raf kinase and receptor tyrosine kinases (VEGFR, PDGFR) through its biarylurea architecture [1]. This multimodal inhibition arises from the urea group’s capacity to form bidentate hydrogen bonds with kinase hinge regions while adjacent aryl moieties occupy hydrophobic pockets—a binding paradigm replicated in FDA-approved agents like Regorafenib and Cabozantinib [1].
Concurrently, cannabinoid receptor antagonists exemplified by Rimonabant (withdrawn due to CNS side effects) highlighted the scaffold’s applicability in neurology. Li et al. demonstrated that N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide derivatives achieved sub-micromolar CB1 antagonism (IC~50~ = 3.61–5.19 nM) through optimal positioning of the urea carbonyl as a hydrogen bond acceptor [1]. The structural plasticity of these compounds enabled selective engagement of peripheral cannabinoid receptors, mitigating psychotropic effects while retaining metabolic benefits [1].
Table 1: Evolution of Clinically Significant Urea-Based Therapeutics
Compound | Therapeutic Target | Clinical Indication | Key Structural Features |
---|---|---|---|
Sorafenib | VEGFR, PDGFR, Raf kinases | Renal cell carcinoma | Diaryl urea with trifluoromethyl pyridyl |
Rimonabant | Cannabinoid receptor CB1 | Obesity (withdrawn) | Pyrazolyl urea with dichlorophenyl |
Panobinostat* | HDAC1/6 (hydroxamate ZBG) | Multiple myeloma | Diphenylurea linker to cinnamyl hydroxamate |
Oxolamine | Cough reflex suppression | Antitussive | 1,2,4-Oxadiazole urea bioisostere |
*Panobinostat exemplifies urea linker integration with zinc-binding groups (ZBGs) [7].
The scaffold’s utility extends beyond kinase and receptor modulation. Supuran et al. demonstrated that pyrazolyl-ureas like 1-(1-p-Tolyl-4-trifluoromethyl-1H-pyrazol-3-yl)-3-(4-sulfamoylphenyl)urea inhibit human carbonic anhydrase II (hCA II) with K~i~ ≈ 220 nM by coordinating the catalytic zinc ion via sulfonamide nitrogen while the urea linker optimizes hydrophobic pocket occupancy [1]. This adaptability across target classes underscores the urea motif’s status as a privileged scaffold in medicinal chemistry.
Strategic incorporation of trifluoromethyl (-CF~3~) and methoxy-o-tolyl (2-methoxy-2-(ortho-methylphenyl)ethyl groups addresses critical limitations in drug development: metabolic instability, suboptimal binding affinity, and poor membrane permeability. The -CF~3~ moiety, when positioned at the ortho-site of the arylurea terminus, enhances target engagement through orthogonal electronic and steric effects. Density functional theory (DFT) calculations reveal that the -CF~3~ group:
In antimalarial HDAC inhibitors, -CF~3~ substituted diphenylureas like 8c (PfHDAC1 IC~50~ = 0.74 µM) exhibited 85% enzyme inhibition and >100-fold selectivity over human HDAC1—attributed to fluorine’s capacity to fill small hydrophobic enzyme subpockets inaccessible to bulkier groups [7].
Table 2: Impact of Substituents on Biochemical Parameters
Substituent Position | Electronic Effect | Lipophilicity (Δlog P) | Target Affinity Enhancement |
---|---|---|---|
Ortho-trifluoromethyl | Strong −I effect | +0.91 | K~i~ reduced 4.2-fold vs. H |
Meta-methoxy-o-tolyl | Moderate +R effect | +0.37 | Cellular uptake increased 3.8× |
Para-hydroxy | Strong +R effect | −0.42 | Metabolic clearance increased 6× |
Conversely, the methoxy-o-tolyl group—specifically the 2-methoxy-2-(o-tolyl)ethyl moiety—introduces conformational restriction and electron-donating capacity critical for:
This synergy between electron-deficient -CF~3~ and electron-rich methoxy-o-tolyl groups creates a "push-pull" system that fine-tunes the urea’s hydrogen-bond-donating capacity (ΔpK~a~ = 1.2), optimizing target engagement while maintaining favorable ADME properties.
Molecular hybridization integrates pharmacophoric elements from distinct bioactive chemotypes to overcome limitations of single-target agents. The compound 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exemplifies this strategy through systematic fusion of three validated motifs:
Table 3: Hybridization Design Rationale
Component | Source Chemotype | Functional Role | Target Validation |
---|---|---|---|
Diaryl urea | Sorafenib-like kinase inhibitors | Bidentate H-bonding to hinge region | p38 MAPK inhibition (IC~50~ < 100 nM) |
2-(Trifluoromethyl)phenyl | Osimertinib analogs | Hydrophobic occupancy of mutant kinase cleft | EGFR^T790M^ inhibition |
2-Methoxy-2-(o-tolyl)ethyl | Cannabinoid receptor antagonists | Allosteric modulation via steric occlusion | CB2 receptor selectivity |
This hybridization addresses drug resistance through two mechanisms:
Synthetic feasibility further validates this approach: The urea bond formation via Curtius rearrangement or carbodiimide-mediated coupling achieves >75% yields under mild conditions, while the ortho-substituted aryl motifs resist racemization during synthesis—a critical advantage over chiral centers in cinnamyl-linked analogs [7] [9]. This strategic hybridization creates a multimodal therapeutic entity with enhanced resilience against evolutionary drug resistance mechanisms.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4